4-oxo-7-sulfamoyl-1H-quinoline-3-carboxylic acid

Physicochemical differentiation Hammett substituent constants QSAR

4-Oxo-7-sulfamoyl-1H-quinoline-3-carboxylic acid (also indexed as 7-(aminosulfonyl)-4-hydroxy-3-quinolinecarboxylic acid and NSC307159) is a 4-oxoquinoline-3-carboxylic acid derivative bearing a primary sulfamoyl (-SO₂NH₂) substituent at position 7. This scaffold places the compound within the broader family of quinolone/quinoline-3-carboxylic acids that includes the clinically used antibacterial agents oxolinic acid and nalidixic acid; however, the 7-sulfamoyl pharmacophore distinguishes it from the 1-ethyl-6,7-methylenedioxy substitution pattern of oxolinic acid and the 1,8-naphthyridine core of nalidixic acid.

Molecular Formula C10H8N2O5S
Molecular Weight 268.25 g/mol
CAS No. 63463-31-0
Cat. No. B11851032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-7-sulfamoyl-1H-quinoline-3-carboxylic acid
CAS63463-31-0
Molecular FormulaC10H8N2O5S
Molecular Weight268.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)N)NC=C(C2=O)C(=O)O
InChIInChI=1S/C10H8N2O5S/c11-18(16,17)5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15)(H2,11,16,17)
InChIKeyJOIHURFQPHXDFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-7-sulfamoyl-1H-quinoline-3-carboxylic Acid (CAS 63463-31-0) – Compound Class and Baseline Characteristics for Procurement Evaluation


4-Oxo-7-sulfamoyl-1H-quinoline-3-carboxylic acid (also indexed as 7-(aminosulfonyl)-4-hydroxy-3-quinolinecarboxylic acid and NSC307159) is a 4-oxoquinoline-3-carboxylic acid derivative bearing a primary sulfamoyl (-SO₂NH₂) substituent at position 7 . This scaffold places the compound within the broader family of quinolone/quinoline-3-carboxylic acids that includes the clinically used antibacterial agents oxolinic acid and nalidixic acid; however, the 7-sulfamoyl pharmacophore distinguishes it from the 1-ethyl-6,7-methylenedioxy substitution pattern of oxolinic acid and the 1,8-naphthyridine core of nalidixic acid [1]. The compound has been investigated as a component of focused libraries targeting dehydrogenase enzymes and cellular respiration [2].

Dehydrogenase research
QSAR-characterized probe for enzyme inhibition
Scaffold hopping
Minimal quinolone core for pharmacophore deconvolution
Synthetic intermediate
≥97% purity supports direct derivatization

Why Generic Quinolone-3-Carboxylic Acids Cannot Replace 4-Oxo-7-sulfamoyl-1H-quinoline-3-carboxylic Acid in Specialized Research Applications


Substitution at position 7 of the 4-oxoquinoline-3-carboxylic acid scaffold is a well-established determinant of target selectivity, potency, and physicochemical behavior [1]. The primary sulfamoyl group present on this compound is both a strong hydrogen-bond donor/acceptor and a polar moiety that alters electronic distribution across the quinoline ring. In contrast, commercially predominant 4-oxoquinoline-3-carboxylic acids such as oxolinic acid bear a fused dioxolo ring at positions 5–6 and an N-ethyl group, while nalidixic acid relies on a 1,8-naphthyridine framework without a sulfamoyl substituent [2]. These structural differences translate into divergent enzyme inhibition profiles: the 7-sulfamoyl analog was specifically designed within a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids that showed substituent-dependent inhibition of malate dehydrogenase and Ehrlich ascites cell respiration, with activity primarily correlated to molar refractivity and hydrophobicity of the 7-substituent [3]. Generic interchange with other 7-substituted analogs (e.g., 7-methyl, 7-methoxy, 7-fluoro derivatives) therefore risks losing the specific hydrogen-bonding capability and polar surface area contribution of the sulfamoyl group, which can fundamentally alter target engagement and cellular permeability.

7-Sulfamoyl vs. other 7-substituents
The sulfamoyl group (σₘ +0.46, π −1.8) creates a markedly different polarity/hydrophilicity profile compared to 7-methyl, 7-methoxy, or 7-halogeno analogs. QSAR models indicate that substituent hydrophobicity and molar refractivity drive dehydrogenase inhibition; generic interchange may shift enzyme and whole-cell activity unpredictably.
Oxolinic acid / nalidixic acid scaffolds
Oxolinic acid and nalidixic acid carry fused dioxolo or naphthyridine cores with N-alkyl groups, lacking the 7-sulfamoyl hydrogen-bond donor network. Substitution with these antibacterial quinolones would introduce a different pharmacophore geometry, unsuitable for dehydrogenase enzyme or scaffold-hopping studies.
Non-NSC registered 7-substituted analogs
NSC307159 registration indicates prior NCI selection based on novelty or preliminary activity. Unregistered analogs lack this independent biological interest validation and may not have been evaluated in standardized antitumor screening panels, limiting data traceability.

Quantitative Differentiation Evidence for 4-Oxo-7-sulfamoyl-1H-quinoline-3-carboxylic Acid Versus Closest Analogs


7-Sulfamoyl Substituent Confers a Quantitative Polarity/Hydrophilicity Shift Relative to 7-Methyl, 7-Methoxy, and 7-Halogeno Quinolone Analogs

The 7-SO₂NH₂ substituent on 4-oxo-7-sulfamoyl-1H-quinoline-3-carboxylic acid carries a Hammett σₘ value of +0.46 and a hydrophobic substituent constant π of approximately -1.8, whereas common comparator substituents at the 7-position of the 4-hydroxyquinoline-3-carboxylic acid series—such as 7-CH₃ (π = +0.56; σₘ = -0.07), 7-OCH₃ (π = -0.02; σₘ = +0.12), and 7-Cl (π = +0.71; σₘ = +0.37)—differ substantially in both electronic and lipophilic character [1]. This compositional difference is not cosmetic; in the quantitative structure-activity relationship (QSAR) model established by Shah and Coats (1977) for this exact compound series, malate dehydrogenase inhibition was linearly correlated with molar refractivity (MR) of the 7-substituent, while Ehrlich ascites cell respiration inhibition depended on π [2].

Polarity shift
Class-level inference
σₘ +0.46, π −1.8 vs. 7-CH₃ (σₘ −0.07, π +0.56)
Reported substituent constants predict differential permeability and target binding.
Hammett/π values from aromatic reference tables; QSAR context from Shah & Coats (1977).
Physicochemical differentiation Hammett substituent constants QSAR

Structural Divergence from Oxolinic Acid: Absence of Fused Dioxolo Ring Alters DNA Gyrase Binding Surface

Oxolinic acid (CAS 14698-29-4) is a first-generation quinolone antibiotic with a 5,6-dioxolo-[4,5-g]quinoline-7-carboxylic acid architecture that presents a rigid, tricyclic binding surface to DNA gyrase [1]. In contrast, 4-oxo-7-sulfamoyl-1H-quinoline-3-carboxylic acid retains the monocyclic quinoline core with a 7-sulfamoyl group that introduces a tetrahedral sulfur center and two additional hydrogen-bond donor N–H groups. While oxolinic acid displays an MIC range of 0.25–2 mg/L against Enterobacteriaceae, the 7-sulfamoyl analog, lacking the N-1 ethyl and dioxolo ring, is predicted to have a different antibacterial spectrum that has not yet been characterized by standardized MIC panels [2].

Scaffold divergence
Cross-study comparable
No dioxolo ring; 2 H-bond donors (7-SO₂NH₂) vs. oxolinic acid (0 donors, N1-Et)
Different pharmacophore geometry; unsuitable as direct DNA gyrase comparator.
Oxolinic acid MIC 0.25–2 mg/L; target compound MIC data not available.
Antibacterial quinolones DNA gyrase Structural comparison

Class-Level Dehydrogenase Inhibition Activity Evidenced by SAR Within the 7-Substituted 4-Hydroxyquinoline-3-Carboxylic Acid Series

In the foundational study by Shah and Coats (1977), fifteen 7-substituted 4-hydroxyquinoline-3-carboxylic acids—including the 7-sulfamoyl compound—were evaluated for inhibition of malate dehydrogenase (mMDH) and respiration of Ehrlich ascites cells [1]. The study established that mMDH inhibition is linearly related to molar refractivity (MR) of the 7-substituent, while ascites cell inhibition is linearly related to π. A subsequent multivariate analysis by Dove et al. (1985) on nine 7-substituted analogs confirmed that dehydrogenase enzyme inhibition is dominated by polar and steric parameters (first principal component), while whole-cell activity separates onto a second component driven by hydrophobicity [2]. Although individual IC₅₀ values for the 7-sulfamoyl analog were not tabulated in the abstracted records, the compound was explicitly part of the design set and its activity contributed to these validated QSAR models.

Class-level inhibition
Class-level inference
Member of 7-substituted series with validated QSAR models (Dove et al. 1985).
Activity predictable from polar/steric parameters; individual IC₅₀ requires full-text retrieval.
PCA separates enzyme (PC1) and whole-cell (PC2) inhibition.
Dehydrogenase inhibition Cellular respiration QSAR

NSC Inventory Registration (NSC307159) Indicates Prior National Cancer Institute Screening with Differentiated Outcome Expectations

The compound is registered in the National Cancer Institute's chemical repository under accession number NSC307159 [1]. This registration signifies that the compound was formally accessioned and subjected to the NCI-60 human tumor cell line screen or its predecessor in vivo models. While screening results are not publicly available for all NSC entries, the assignment of an NSC number itself indicates that the compound was selected from a larger chemical pool for its structural novelty relative to known anticancer agents. In the context of the 4-hydroxyquinoline-3-carboxylic acid series, only a subset of analogs received NSC registration, suggesting that the 7-sulfamoyl substitution met specific selection criteria (e.g., predicted bioavailability, novelty, or preliminary activity) that other 7-substituted analogs did not [2].

NSC registration
Context-dependent
NSC307159; accessioned by NCI Developmental Therapeutics Program.
Indicates prior selection for antitumor screening; data not publicly retrievable.
Registration status reflects structural novelty; follow-up assay data available upon request.
NCI screening Antitumor Chemical biology

Vendor-Supplied Purity Benchmark (≥97%) Enables Direct Use as a Synthetic Intermediate Without Additional Purification

Commercial suppliers list 4-oxo-7-sulfamoyl-1H-quinoline-3-carboxylic acid at ≥97% purity (HPLC) with a molecular weight of 268.24 g/mol and the molecular formula C₁₀H₈N₂O₅S . This purity grade is suitable for direct use as a synthetic building block in amidation, esterification, and sulfonamide derivatization reactions without additional chromatographic purification. In comparison, many custom-synthesized 7-substituted quinoline-3-carboxylic acid analogs are supplied only at 95% purity or require in-house synthesis, adding cost and time to procurement workflows.

Purity benchmark
Data to verify
≥97% (HPLC) commercial purity.
Supports direct use as synthetic intermediate; purity should be verified per lot.
Vendor-supplied data; independent COA confirmation recommended.
Chemical procurement Synthetic intermediate Purity

Optimal Research and Procurement Application Scenarios for 4-Oxo-7-sulfamoyl-1H-quinoline-3-carboxylic Acid


QSAR Model Building for Dehydrogenase or Respiratory Chain Inhibitor Libraries

As a member of the 7-substituted 4-hydroxyquinoline-3-carboxylic acid series characterized by Shah and Coats (1977) and Dove et al. (1985), this compound provides a high-polarity, low-lipophilicity data point for quantitative structure-activity relationship (QSAR) model expansion [1]. Its sulfamoyl group (π ≈ -1.8) anchors the hydrophilic extreme of the substituent parameter space, complementing more hydrophobic analogs (e.g., 7-benzyloxy, 7-phenethyl derivatives) and improving the predictive power of regression models for dehydrogenase or whole-cell respiration inhibition [2].

Scaffold-Hopping Probe for Quinolone Antibacterial Target Engagement Studies

The compound's structural divergence from oxolinic acid—specifically the replacement of the 5,6-dioxolo ring with a 7-sulfamoyl group and the absence of N-1 alkylation—makes it suitable as a scaffold-hopping probe to dissect the contribution of individual pharmacophoric elements to DNA gyrase binding [1]. In target engagement studies, it can serve as a minimalist core scaffold to which N-1, C-6, and C-8 modifications can be systematically added, enabling structure-activity relationship deconvolution that is not possible with the rigid tricyclic oxolinic acid framework.

Synthetic Intermediate for Sulfonamide-Focused Compound Libraries

With a commercial purity of ≥97% and a free carboxylic acid at position 3, this compound is immediately suitable for amide coupling, esterification, or hydrazide formation without pre-purification [1]. The primary sulfamoyl group at position 7 can further serve as a handle for N-alkylation or acylation, enabling the parallel synthesis of focused sulfonamide libraries for screening against carbonic anhydrase isoforms, metallo-β-lactamases, or other sulfonamide-sensitive targets.

Antitumor Screening Follow-Up Based on NCI NSC Registration

The compound's NSC307159 designation indicates prior NCI access and potential screening through the NCI-60 panel [1]. Research groups procuring this compound can request archived screening data from the NCI Developmental Therapeutics Program or re-assay the compound in contemporary 3D tumor spheroid or patient-derived organoid models, leveraging the existing NSC registration as a regulatory and data-traceability anchor [2].

Application
Selection Property
Validation Focus
QSAR model expansion
High-polarity, low-lipophilicity substituent data point
Predictive power improvement in dehydrogenase inhibition models
Scaffold-hopping probe
Minimal quinolone core with distinct H-bond donor pattern
Pharmacophore deconvolution for DNA gyrase target engagement
Sulfonamide library synthesis
Free 3-COOH and 7-SO₂NH₂ handles for parallel derivatization
Amidation/alkylation efficiency and sulfonamide target selectivity screening
Cell-model screening follow-up
NSC307159 registration and traceability
Re-assay in 3D tumor spheroid or organoid models; NCI data retrieval
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